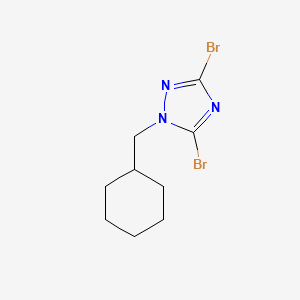
3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: Research has indicated that this compound may have anticancer properties. Studies are ongoing to determine its efficacy in inhibiting the growth of cancer cells and its potential use in chemotherapy.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its brominated structure makes it useful in the production of flame retardants and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole typically involves the bromination of a triazole precursor. One common method is the reaction of 1-(cyclohexylmethyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole can be substituted with other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different biological activities.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated triazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted triazole derivatives.
Oxidation Reactions: Oxidized triazole products.
Reduction Reactions: Debrominated triazole derivatives.
Mecanismo De Acción
The exact mechanism of action of 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets in cells. The bromine atoms may play a role in the compound’s ability to disrupt cellular processes, leading to its antimicrobial and anticancer activities. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
3,5-Dibromo-1H-1,2,4-triazole: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
1-(Cyclohexylmethyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may reduce its reactivity and biological activity.
3,5-Dibromo-1-(methyl)-1H-1,2,4-triazole: The presence of a methyl group instead of a cyclohexylmethyl group may affect its solubility and interaction with biological targets.
Uniqueness: 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3,5-dibromo-1-(cyclohexylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMITLTDBSELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
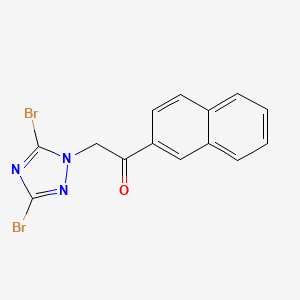
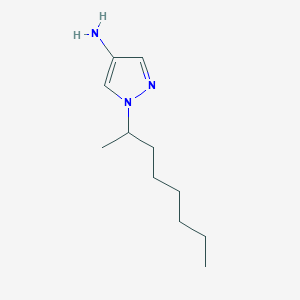
![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)
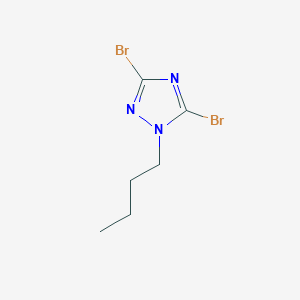
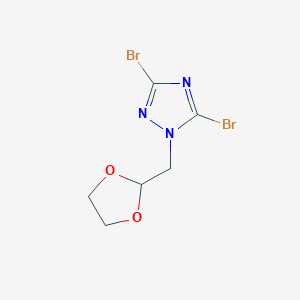
![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)
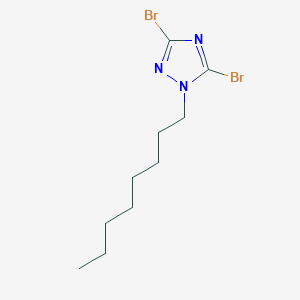
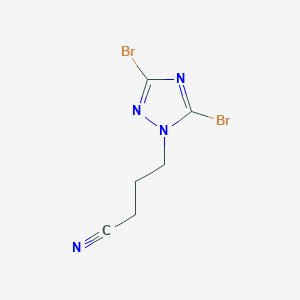
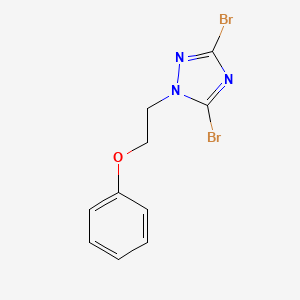
![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
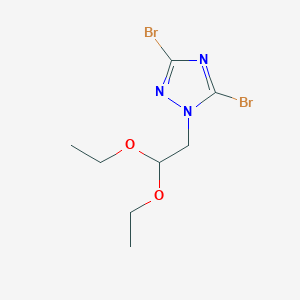
![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
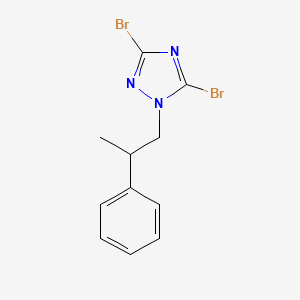
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
